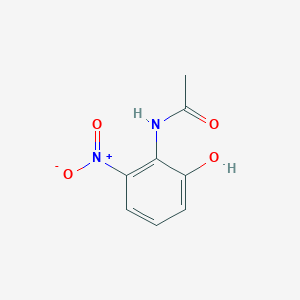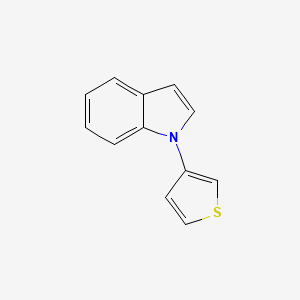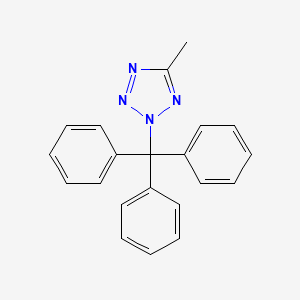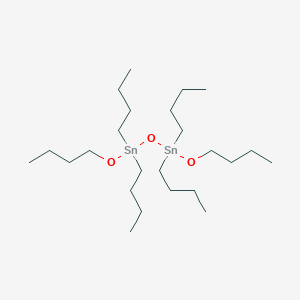
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) is a water-soluble yellow uranium salt with the chemical formula UO₂(NO₃)₂·nH₂O. It is known for its role as an intermediate in the preparation of nuclear fuels and is commonly referred to as yellow salt in the nuclear industry . The compound exists in various hydrated forms, including hexa-, tri-, and dihydrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) can be synthesized by reacting uranium salts with nitric acid. The reaction typically involves dissolving uranium dioxide (UO₂) or other uranium compounds in concentrated nitric acid, followed by evaporation to obtain the hydrated nitrate salt . The process can be conducted at temperatures ranging from 40°C to 85°C until complete dryness is achieved .
Industrial Production Methods: In industrial settings, uranium nitrate hydrate is produced by dissolving decladded spent nuclear fuel rods or yellowcake in nitric acid. This process results in the formation of uranyl nitrate, which is then hydrated to form uranium nitrate hydrate . The compound is further purified and processed for use in nuclear fuel preparation.
Analyse Chemischer Reaktionen
Types of Reactions: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uranium trioxide (UO₃) or triuranium octoxide (U₃O₈) under specific conditions.
Reduction: The compound can be reduced to uranium dioxide (UO₂) in an inert or reducing atmosphere.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent and elevated temperatures.
Reduction: Involves the use of reducing agents like hydrazine hydrate and controlled atmospheres.
Substitution: Utilizes reagents like oxalic acid or hydrochloric acid under appropriate conditions.
Major Products:
Oxidation: Uranium trioxide (UO₃), triuranium octoxide (U₃O₈).
Reduction: Uranium dioxide (UO₂).
Substitution: Uranyl oxalate, uranyl chloride.
Wissenschaftliche Forschungsanwendungen
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of uranium nitrate hydrate involves its ability to undergo oxidation and reduction reactions, which are crucial in the nuclear fuel cycle. The compound’s uranyl ion (UO₂²⁺) is highly reactive and can coordinate with various ligands, facilitating the formation of different uranium compounds . The molecular targets include the nitrate ligands, which can be substituted or reduced under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Uranyl chloride (UO₂Cl₂): Similar in structure but contains chloride ions instead of nitrate ions.
Uranyl sulfate (UO₂SO₄): Contains sulfate ions and is used in different industrial applications.
Uranium trioxide (UO₃): An oxidized form of uranium used in nuclear fuel processing.
Uniqueness: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) is unique due to its high solubility in water and its role as an intermediate in the nuclear fuel cycle. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
H12N2O14U |
|---|---|
Molekulargewicht |
502.13 g/mol |
IUPAC-Name |
dioxouranium(2+);dinitrate;hexahydrate |
InChI |
InChI=1S/2NO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h;;6*1H2;;;/q2*-1;;;;;;;;;+2 |
InChI-Schlüssel |
LPWRMIDZYQRIKR-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O=[U+2]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


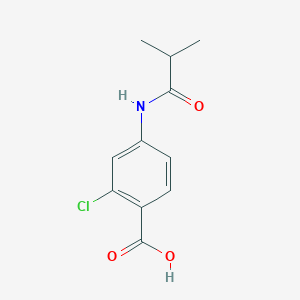
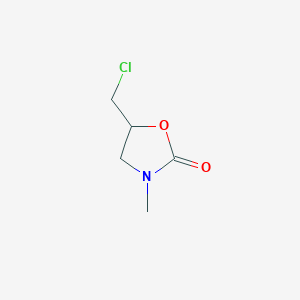
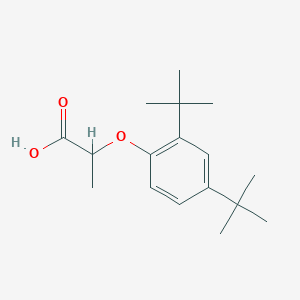
![Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
![4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine](/img/structure/B8478414.png)
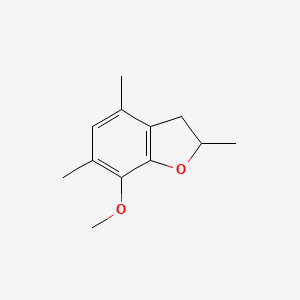

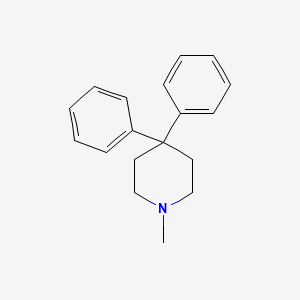
![tert-butyl N-[6-(2-bromoacetyl)pyridin-3-yl]carbamate](/img/structure/B8478427.png)
![4-[(Heptyloxy)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B8478434.png)
